
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide, also known as CMYA-1, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves the inhibition of the protein kinase CK2, which is involved in regulating cell growth and proliferation. CK2 is overexpressed in many cancer cells, and its inhibition by this compound leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in regulating pH in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide for lab experiments is its specificity for CK2 inhibition, which makes it a useful tool for studying the role of CK2 in cancer biology. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further research is needed to understand the mechanisms underlying the anti-tumor activity of this compound and its potential applications in clinical settings.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves the reaction of 7-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. This reaction produces the intermediate compound 2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylic acid, which is then converted to this compound through a decarboxylation reaction using triethylamine.
Scientific Research Applications
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting cell proliferation.
properties
IUPAC Name |
(E)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-5-6-14-10-15(11-16(12-20)18(21)24)19(22-17(14)9-13)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAISUDVSXFOHOW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C(=O)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C(=O)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


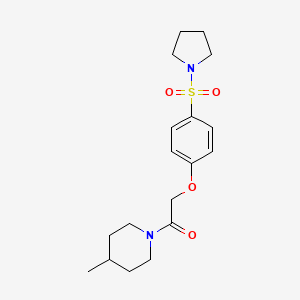
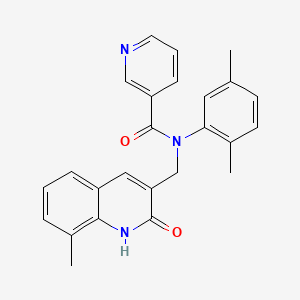
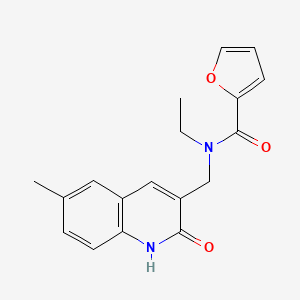
![N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7719294.png)
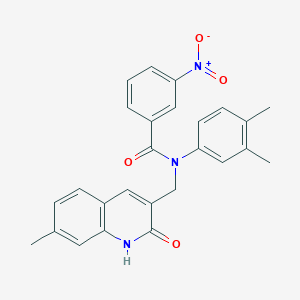

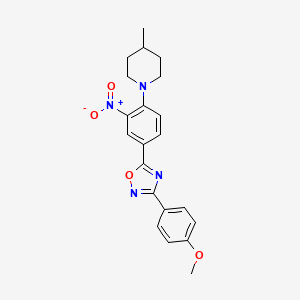


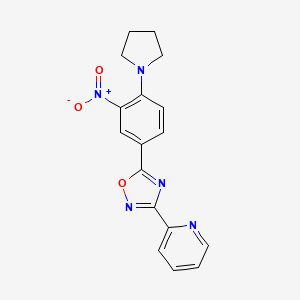

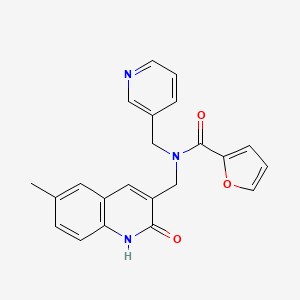
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)